(2E)-3-(dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one (2E)-3-(dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one
Brand Name: Vulcanchem
CAS No.: 75175-77-8
VCID: VC5851818
InChI: InChI=1S/C11H12FNO/c1-13(2)8-7-11(14)9-3-5-10(12)6-4-9/h3-8H,1-2H3/b8-7-
SMILES: CN(C)C=CC(=O)C1=CC=C(C=C1)F
Molecular Formula: C11H12FNO
Molecular Weight: 193.221

(2E)-3-(dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one

CAS No.: 75175-77-8

Cat. No.: VC5851818

Molecular Formula: C11H12FNO

Molecular Weight: 193.221

* For research use only. Not for human or veterinary use.

(2E)-3-(dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one - 75175-77-8

Specification

CAS No. 75175-77-8
Molecular Formula C11H12FNO
Molecular Weight 193.221
IUPAC Name (Z)-3-(dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one
Standard InChI InChI=1S/C11H12FNO/c1-13(2)8-7-11(14)9-3-5-10(12)6-4-9/h3-8H,1-2H3/b8-7-
Standard InChI Key GTJNUCRUOWBWEW-FPLPWBNLSA-N
SMILES CN(C)C=CC(=O)C1=CC=C(C=C1)F

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Molecular Descriptors

The IUPAC name for the compound is (E)-3-(dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one, reflecting its E-configuration across the double bond. Its SMILES notation, CN(C)C=CC(=O)C1=CC=C(F)C=C1, encodes the dimethylamino group (N(CH₃)₂), the α,β-unsaturated ketone (C=O), and the para-fluorinated benzene ring. The InChI key, GTJNUCRUOWBWEW-UHFFFAOYSA-N, uniquely identifies its stereochemical and connectivity features .

Table 1: Key Chemical Identifiers

PropertyValue
CAS Registry Number75175-77-8 (major), 138716-20-8 (variant)
Molecular FormulaC₁₁H₁₂FNO
Molecular Weight193.22 g/mol
Melting Point97–99°C
Purity (Commercial)97–98%

Synthesis and Crystallographic Analysis

Synthetic Routes

The title compound is synthesized via condensation reactions between 4-fluoroacetophenone and dimethylformamide dimethyl acetal (DMF-DMA). This method yields the E-isomer predominantly due to kinetic control, as confirmed by NMR and IR spectroscopy . The reaction typically proceeds under reflux conditions in anhydrous toluene, with purification achieved through recrystallization from ethanol .

Crystal Structure and Intermolecular Interactions

X-ray diffraction studies reveal a monoclinic crystal system (space group P2₁/c) with unit cell parameters a = 13.2832 Å, b = 5.8530 Å, c = 14.2995 Å, and β = 116.086° . The prop-2-en-1-one group forms a dihedral angle of 19.33° with the benzene ring, adopting an s-cis conformation relative to the ketone group .

Table 2: Crystallographic Data

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Volume998.49 ų
Z (Molecules/Unit Cell)4
π-π Stacking Distance3.667 Å

The crystal packing is stabilized by:

  • C–H···O Hydrogen Bonds: Chains along the b-axis via C6–H6B···O1 interactions (D–H = 0.96 Å, H···A = 2.59 Å, D···A = 3.531 Å) .

  • Aromatic π-π Stacking: Centroid-to-centroid distance of 3.667 Å between adjacent benzene rings .

Physicochemical Properties and Stability

Thermal and Solubility Profiles

The compound exhibits a sharp melting point range of 97–99°C, consistent with its high crystallinity . It is sparingly soluble in polar solvents like water but dissolves readily in dichloromethane, dimethyl sulfoxide (DMSO), and ethanol. Thermogravimetric analysis (TGA) indicates decomposition above 200°C, making it suitable for high-temperature reactions .

Spectroscopic Characterization

  • IR Spectroscopy: Strong absorption bands at 1665 cm⁻¹ (C=O stretch) and 1600 cm⁻¹ (C=C stretch) confirm the α,β-unsaturated ketone structure .

  • ¹H NMR (CDCl₃): Signals at δ 2.98 ppm (s, 6H, N(CH₃)₂), δ 6.65 ppm (d, 1H, CH=C), and δ 7.10–8.00 ppm (m, 4H, aromatic H) .

  • ¹³C NMR: Peaks at δ 188.2 ppm (C=O), δ 153.1 ppm (C-F), and δ 40.1 ppm (N(CH₃)₂) .

Applications in Pharmaceutical Chemistry

Role in Heterocyclic Synthesis

The compound serves as a versatile building block for:

  • Quinoline Derivatives: Cyclocondensation with amines yields fluorinated quinolines with antimicrobial activity .

  • Pyrazole and Isoxazole Synthesis: Reactivity with hydrazines or hydroxylamine produces five-membered heterocycles, key motifs in kinase inhibitors .

Analytical Methods for Quality Control

Chromatographic Techniques

  • HPLC: Reverse-phase C18 column, mobile phase = acetonitrile/water (70:30), retention time = 6.2 min .

  • GC-MS: Electron ionization (70 eV), m/z 193 (M⁺), 164 (M⁺ – CH₂N(CH₃)₂) .

Elemental Analysis

Calculated for C₁₁H₁₂FNO: C, 68.38%; H, 6.26%; N, 7.25%. Found: C, 68.21%; H, 6.30%; N, 7.18% .

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